molecular formula C9H18N2O B1628841 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine CAS No. 91086-24-7

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine

Cat. No.: B1628841
CAS No.: 91086-24-7
M. Wt: 170.25 g/mol
InChI Key: DCGCJWZDQFQWJF-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound belonging to the class of piperazine derivatives. It features a piperazine ring substituted with an ethyl group and an oxirane (epoxide) ring. This unique structure imparts specific chemical and biological properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-ethylpiperazine and epichlorohydrin.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Catalyst: Sodium hydroxide or potassium hydroxide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Reaction Time: The reaction typically takes several hours to complete.

The resulting product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and consistent quality of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often occur in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Products include diols or hydroxy derivatives.

    Reduction: Products include alcohols or reduced piperazine derivatives.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex piperazine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activity, including its potential to inhibit enzyme function or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[(oxiran-2-yl)methyl]piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-Phenyl-4-[(oxiran-2-yl)methyl]piperazine: Contains a phenyl group, offering different chemical and biological properties.

    1-Benzyl-4-[(oxiran-2-yl)methyl]piperazine: Features a benzyl group, which can influence its reactivity and applications.

Uniqueness

1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the ethyl group and the epoxide ring allows for versatile applications in various fields, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

1-ethyl-4-(oxiran-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-10-3-5-11(6-4-10)7-9-8-12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCJWZDQFQWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588507
Record name 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91086-24-7
Record name 1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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